Oleandomycin Phosphate

説明

See also: Oleandomycin (has active moiety); Troleandomycin (related).

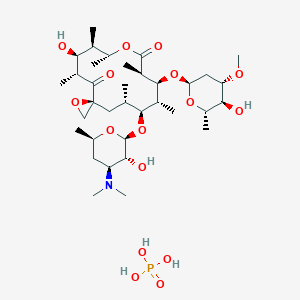

Structure

2D Structure

特性

IUPAC Name |

(3R,5S,6S,7R,8S,9R,12R,13R,14S,15R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-8-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,7,9,12,13,15-hexamethyl-1,11-dioxaspiro[2.13]hexadecane-10,16-dione;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H61NO12.H3O4P/c1-16-14-35(15-43-35)32(40)19(4)27(37)18(3)22(7)46-33(41)21(6)31(47-26-13-25(42-11)28(38)23(8)45-26)20(5)30(16)48-34-29(39)24(36(9)10)12-17(2)44-34;1-5(2,3)4/h16-31,34,37-39H,12-15H2,1-11H3;(H3,1,2,3,4)/t16-,17+,18-,19+,20+,21+,22+,23-,24-,25-,26-,27-,28-,29+,30-,31-,34-,35+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLPCJGKQKFMBEI-UOBLTHIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)OC4CC(C(C(O4)C)O)OC)C)C)C)O)C)C)O)N(C)C.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H](C[C@@]3(CO3)C(=O)[C@@H]([C@H]([C@H]([C@H](OC(=O)[C@@H]([C@H]([C@@H]2C)O[C@H]4C[C@@H]([C@H]([C@@H](O4)C)O)OC)C)C)C)O)C)C)O)N(C)C.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H64NO16P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

785.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7060-74-4 | |

| Record name | Oleandomycin phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7060-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oleandomycin phosphate [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007060744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oleandomycin phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLEANDOMYCIN PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8681H0C27P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery of Oleandomycin from Streptomyces antibioticus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleandomycin, a macrolide antibiotic discovered in 1954, is a secondary metabolite produced by the bacterium Streptomyces antibioticus. This technical guide provides an in-depth overview of the discovery, biosynthesis, and characterization of oleandomycin. It includes detailed experimental protocols for the fermentation of S. antibioticus, as well as the extraction, purification, and physicochemical analysis of the compound. Quantitative data on its production and antimicrobial activity are presented in structured tables for clarity. Furthermore, this guide features visualizations of the key pathways and workflows, rendered using Graphviz, to facilitate a deeper understanding of the underlying processes for researchers and professionals in the field of drug development.

Introduction

The mid-20th century was a golden era for antibiotic discovery, with soil-dwelling actinomycetes proving to be a particularly rich source of novel antimicrobial compounds. In 1954, a team of researchers, Sobin, English, and Celmer, first isolated oleandomycin from a strain of Streptomyces antibioticus.[1] This discovery added a new member to the growing class of macrolide antibiotics, which are characterized by a large macrocyclic lactone ring.

Oleandomycin exhibits a spectrum of activity primarily against Gram-positive bacteria, including Staphylococcus and Enterococcus species.[1] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby interfering with the translation process.[1] While structurally similar to erythromycin, oleandomycin is generally considered to be a weaker antibiotic.[1]

This guide serves as a comprehensive technical resource for scientists and researchers interested in the discovery and development of oleandomycin and other natural product-based therapeutics. It provides detailed methodologies for the key experimental procedures, from fermentation to characterization, and presents critical quantitative data in an accessible format.

Physicochemical Properties of Oleandomycin

A thorough understanding of the physicochemical properties of a drug candidate is fundamental for its development. Key properties of oleandomycin are summarized in the table below.

| Property | Value |

| Molecular Formula | C35H61NO12 |

| Molecular Weight | 687.86 g/mol |

| Appearance | White, amorphous powder |

| Melting Point | 134-135 °C |

| Solubility | Freely soluble in methanol, ethanol, butanol, and acetone. Practically insoluble in hexane, carbon tetrachloride, and dibutyl ether. Soluble in dilute acids. |

| pKa | 8.84 |

| Optical Rotation | -54° (c=1, methanol) |

Experimental Protocols

Fermentation of Streptomyces antibioticus

The production of oleandomycin is achieved through the submerged fermentation of Streptomyces antibioticus. Two types of media have been reported to support its production: a complex soybean-corn medium and a chemically defined medium.

3.1.1. Soybean-Corn Medium

A rich medium containing soybean meal and corn products has been used for the cultivation of S. antibioticus and oleandomycin production.[2] While the exact composition can vary, these complex media provide a rich source of carbon, nitrogen, and essential nutrients for bacterial growth and secondary metabolite synthesis.

3.1.2. Chemically Defined Medium

For more controlled studies of oleandomycin biosynthesis, a chemically defined medium has been developed.[3] This medium allows for the investigation of the specific nutritional requirements for antibiotic production.

-

Carbon Source: Fructose has been identified as a carbon source that supports high titers of oleandomycin.[3]

-

Nitrogen Source: Aspartic acid is an effective nitrogen source for oleandomycin biosynthesis.[3]

-

Precursor Stimulation: The addition of propionate, a precursor for the macrolide lactone ring, has been shown to stimulate oleandomycin biosynthesis.[3]

-

Repression: Glucose has been observed to repress oleandomycin biosynthesis.[3]

3.1.3. Fermentation Parameters

To achieve optimal yields, the fermentation process requires careful control of various physical and chemical parameters.

-

Temperature: The optimal temperature for the growth of Streptomyces species and antibiotic production is typically in the range of 28-30°C.

-

pH: Maintaining a stable pH, usually around neutral (pH 7.0), is crucial for enzymatic activities and cell viability.

-

Aeration and Agitation: Adequate aeration and agitation are necessary to ensure sufficient dissolved oxygen for the aerobic metabolism of S. antibioticus and to ensure homogenous mixing of nutrients.

-

Fermentation Time: The production of oleandomycin is typically observed in the stationary phase of bacterial growth, with peak production occurring between 80 and 170 hours of cultivation.[2]

Extraction and Purification of Oleandomycin

Following fermentation, oleandomycin must be extracted from the fermentation broth and purified to isolate the active compound.

3.2.1. Extraction

-

Broth Filtration: The first step involves the separation of the mycelial biomass from the liquid culture medium (broth) by filtration or centrifugation.

-

Solvent Extraction: The clarified broth is then subjected to solvent extraction. Butyl acetate is a commonly used solvent for this purpose.[4] The pH of the aqueous phase may be adjusted to optimize the partitioning of oleandomycin into the organic solvent.

3.2.2. Purification

A multi-step purification process is typically required to achieve high-purity oleandomycin.

-

Solid-Phase Extraction (SPE): The crude extract can be further purified using solid-phase extraction. Cation exchange cartridges are suitable for this purpose, as oleandomycin is a basic compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the final purification of oleandomycin. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and a buffer solution.

Characterization of Oleandomycin

The identity and purity of the isolated oleandomycin are confirmed through various analytical techniques.

3.3.1. Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of oleandomycin. The protonated molecule ([M+H]+) is observed at an m/z of 688.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are essential for elucidating the chemical structure of oleandomycin. All signals in the 1H and 13C NMR spectra of oleandomycin have been determined using two-dimensional methods.[5]

Quantitative Data

Oleandomycin Production Yield

Antimicrobial Activity

The antimicrobial activity of oleandomycin is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that inhibits the visible growth of a microorganism.

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | 0.3 - 3 |

| Enterococcus faecalis | Similar to S. aureus |

| Bacillus subtilis | Similar to S. aureus |

Visualizations

Oleandomycin Discovery Workflow

Caption: A flowchart illustrating the key stages in the discovery of oleandomycin.

Oleandomycin Biosynthetic Pathway

Caption: A simplified diagram of the oleandomycin biosynthetic pathway.

Conclusion

The discovery of oleandomycin from Streptomyces antibioticus represents a significant contribution to the arsenal of antimicrobial agents. This technical guide has provided a detailed overview of the key scientific and technical aspects of this discovery, from the initial fermentation of the producing organism to the final characterization of the active compound. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and drug development professionals working in the field of natural products. The continued study of oleandomycin and its biosynthesis can provide insights into the development of new and improved macrolide antibiotics.

References

- 1. Oleandomycin - Wikipedia [en.wikipedia.org]

- 2. [Oleandomycin content of mycelium and fermentation solution during cultivation of Streptomyces antibioticus] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of oleandomycin by Streptomyces antibioticus: influence of nutritional conditions and development of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Distribution of oleandomycin between the native broth and butylacetate depending on the biosynthesis conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Determination of 1H- or 13C NMR spectra of oleandomycin (OL), the esterolitic cleavage compound of OL and OL 2'-phosphate using two-dimensional methods in D2O solution] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Oleandomycin Phosphate Biosynthesis Pathway and Gene Clusters

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleandomycin, a 14-membered macrolide antibiotic produced by Streptomyces antibioticus, exhibits bacteriostatic activity against Gram-positive bacteria. Its unique chemical structure, featuring two deoxy sugar moieties, L-oleandrose and D-desosamine, and an epoxide ring, arises from a complex biosynthetic pathway encoded by a dedicated gene cluster. This technical guide provides a comprehensive overview of the oleandomycin phosphate biosynthesis pathway, the organization and function of the associated gene cluster, and detailed experimental protocols for its study. Quantitative data on enzyme kinetics and production titers are presented, and key pathways and experimental workflows are visualized using DOT language diagrams. This document serves as a core resource for researchers in natural product biosynthesis, antibiotic drug discovery, and synthetic biology.

Introduction

Oleandomycin is a macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] Its biosynthesis is a fascinating example of the intricate enzymatic machinery encoded within actinomycete biosynthetic gene clusters (BGCs). The oleandomycin BGC directs the synthesis of the polyketide backbone, its modification through oxidation and glycosylation, and the production of the deoxy sugar precursors. Understanding this pathway is crucial for efforts to engineer novel macrolide antibiotics with improved therapeutic properties.

The Oleandomycin Biosynthetic Gene Cluster

The oleandomycin gene cluster in Streptomyces antibioticus is a large contiguous region of DNA containing all the genes necessary for the biosynthesis of oleandomycin, as well as for self-resistance. The cluster encodes for a Type I polyketide synthase (PKS), tailoring enzymes, sugar biosynthesis enzymes, and transport proteins.

Table 1: Key Genes in the Oleandomycin Biosynthetic Gene Cluster

| Gene(s) | Encoded Protein(s) | Function |

| oleA1, oleA2, oleA3 | Polyketide Synthase (PKS) modules | Synthesis of the 14-membered macrolactone ring, 8,8a-deoxyoleandolide, from one acetyl-CoA and six methylmalonyl-CoA units.[2] |

| oleP | Cytochrome P450 monooxygenase | Catalyzes the epoxidation of the C8-C8a bond of the macrolactone ring.[3][4] |

| oleG1 | Glycosyltransferase | Transfers the D-desosamine moiety to the macrolactone ring.[1] |

| oleG2 | Glycosyltransferase | Transfers the L-oleandrose moiety to the macrolactone ring.[1] |

| oleY | S-adenosyl-L-methionine-dependent methyltransferase | Catalyzes the 3-O-methylation of L-olivose to form L-oleandrose after its attachment to the aglycone.[5] |

| oleS, oleE, oleNI, oleT | Sugar biosynthesis enzymes | Involved in the biosynthesis of dTDP-D-desosamine.[2] |

| oleW, oleV, oleL, oleU | Sugar biosynthesis enzymes | Involved in the biosynthesis of dTDP-L-oleandrose.[2] |

| oleI, oleD | Glycosyltransferases | Inactivate oleandomycin through glycosylation, conferring self-resistance to the producing organism.[6][7] |

| oleR | Glycosidase | Reactivates glycosylated oleandomycin outside the cell.[8] |

| oleB, oleC | ABC transporters | Export oleandomycin and its inactivated glycosylated form from the cell.[2] |

The Oleandomycin Biosynthesis Pathway

The biosynthesis of oleandomycin can be divided into three main stages: 1) formation of the macrolactone ring, 2) synthesis of the deoxy sugars, and 3) tailoring and assembly of the final molecule.

Macrolactone Ring Formation

The 14-membered macrolactone core of oleandomycin, 8,8a-deoxyoleandolide, is synthesized by a Type I PKS encoded by the oleA1, oleA2, and oleA3 genes. This enzymatic assembly line utilizes one molecule of acetyl-CoA as a starter unit and six molecules of methylmalonyl-CoA as extender units.[2]

Deoxy Sugar Biosynthesis

Oleandomycin contains two deoxy sugars, D-desosamine and L-oleandrose, which are synthesized from glucose-1-phosphate. The initial steps are common for both sugars, involving the conversion of glucose-1-phosphate to dTDP-D-glucose and then to dTDP-4-keto-6-deoxy-D-glucose, catalyzed by OleS and OleE, respectively.[2] From this common intermediate, dedicated sets of enzymes encoded by the oleNI and oleT genes lead to the formation of dTDP-D-desosamine, while enzymes encoded by the oleW, oleV, oleL, and oleU genes are responsible for the synthesis of dTDP-L-oleandrose.[2]

Tailoring and Assembly

The final steps in oleandomycin biosynthesis involve a series of tailoring reactions. The macrolactone ring, 8,8a-deoxyoleandolide, is first glycosylated with L-oleandrose by the glycosyltransferase OleG2.[1] The attached L-olivose is then methylated by the methyltransferase OleY to form L-oleandrose.[5] Subsequently, the second sugar, D-desosamine, is attached by the glycosyltransferase OleG1.[1] The final tailoring step is the epoxidation of the C8-C8a bond of the macrolactone ring, a reaction catalyzed by the cytochrome P450 monooxygenase OleP.[3][4] This epoxidation can occur on both the aglycone and the monoglycosylated intermediates.[4]

A key feature of oleandomycin biosynthesis is a "pro-drug" resistance mechanism. The cell inactivates the antibiotic intracellularly by glycosylation, catalyzed by OleI and OleD.[6][7] This inactive form is then exported by the ABC transporters OleB and OleC.[2] Extracellularly, the glycosidase OleR removes the inactivating glucose moiety, releasing the active antibiotic.[8]

Caption: Oleandomycin Biosynthesis Pathway.

Quantitative Data

Enzyme Kinetic Parameters

The kinetic parameters of several key enzymes in the oleandomycin pathway have been characterized, providing insights into their catalytic efficiency and substrate specificity.

Table 2: Kinetic Parameters of Oleandomycin Glycosyltransferases

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| OleD | Oleandomycin | 50 | - | - | [7] |

| OleD | Lankamycin | 110 | 0.28 | 2.5 x 103 | [6] |

| OleD | UDP-Glucose | 230 | 0.28 | 1.2 x 103 | [6] |

| OleI | Oleandomycin | 25.4 ± 2.1 | 0.05 ± 0.001 | 2.0 x 103 | [7] |

| OleI | UDP-Glucose | 211.7 ± 15.6 | 0.05 ± 0.001 | 2.4 x 102 | [7] |

Oleandomycin Production Titers

The production of oleandomycin by S. antibioticus can be influenced by nutritional conditions. A chemically defined medium has been developed to optimize production.

Table 3: Effect of Carbon and Nitrogen Sources on Oleandomycin Production

| Carbon Source (1%) | Oleandomycin Titer (µg/mL) | Nitrogen Source (0.2%) | Oleandomycin Titer (µg/mL) | Reference |

| Fructose | 120 | Aspartic acid | 115 | [1] |

| Glucose | 15 | Glutamic acid | 90 | [1] |

| Sucrose | 85 | Alanine | 75 | [1] |

| Starch | 60 | Ammonium sulfate | 40 | [1] |

Note: Titers are approximate and can vary based on specific fermentation conditions.

Experimental Protocols

Gene Disruption in Streptomyces antibioticus via PCR-Targeting

This protocol describes a general method for creating targeted gene deletions in Streptomyces species, which can be adapted for the oleandomycin gene cluster.

References

- 1. Biosynthesis of oleandomycin by Streptomyces antibioticus: influence of nutritional conditions and development of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functional Analysis of OleY l-Oleandrosyl 3-O-Methyltransferase of the Oleandomycin Biosynthetic Pathway in Streptomyces antibioticus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. courses.washington.edu [courses.washington.edu]

- 5. edepot.wur.nl [edepot.wur.nl]

- 6. Glycosylation of macrolide antibiotics. Purification and kinetic studies of a macrolide glycosyltransferase from Streptomyces antibioticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

Chemical structure and physical properties of oleandomycin phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure and physical properties of oleandomycin phosphate, a macrolide antibiotic. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Structure and Identification

Oleandomycin is a macrolide antibiotic produced by the bacterium Streptomyces antibioticus.[1][2] It is structurally related to erythromycin and exists as a phosphate salt to enhance its stability and solubility.

Molecular Formula: C₃₅H₆₄NO₁₆P[1][3][4][5]

IUPAC Name: (3R,5S,6S,7R,8S,9R,12R,13R,14S,15R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-8-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,7,9,12,13,15-hexamethyl-1,11-dioxaspiro[2.13]hexadecane-10,16-dione;phosphoric acid[4]

CAS Number: 7060-74-4[1][3][4][5]

The structure of oleandomycin consists of a 14-membered lactone ring to which two deoxy sugars are attached: L-oleandrose and D-desosamine. The phosphate group is salified with the dimethylamino group of the desosamine sugar.

Physical and Chemical Properties

This compound is a white to off-white, amorphous powder.[6] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 785.86 g/mol | [1][3][5] |

| Appearance | White to off-white powder | [6] |

| pKa (Strongest Basic) | 9.0 (Predicted) | [2] |

| logP | 1.46 (Predicted) | [2] |

| Water Solubility | 0.407 mg/mL (Predicted) | [2] |

| Storage | 2°C - 8°C, protect from light | [5] |

Mechanism of Action

This compound is a bacteriostatic agent that functions by inhibiting protein synthesis in susceptible bacteria.[1] Like other macrolide antibiotics, it binds to the 50S subunit of the bacterial ribosome. This binding event interferes with the translocation of peptidyl-tRNA, thereby halting the elongation of the polypeptide chain and inhibiting protein synthesis.[1][4][7]

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below. These are generalized standard procedures and may require optimization for specific laboratory conditions.

Determination of Melting Point (Capillary Method)

This protocol is based on the standard pharmacopeial capillary method for melting point determination.[8][9]

-

Sample Preparation: Finely powder the dry this compound sample. Introduce the powder into a capillary tube (0.8-1.2 mm internal diameter) and pack it to a height of 2.5-3.5 mm.[9]

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus with a controlled heating ramp.

-

Measurement: Heat the apparatus to a temperature approximately 10°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.

-

Data Recording: Record the temperature at which the substance begins to melt (onset point) and the temperature at which it becomes completely liquid (clear point). The range between these two temperatures is the melting range.

Determination of pKa (Potentiometric Titration)

This protocol describes the determination of the acid dissociation constant (pKa) using potentiometric titration.[3][10][11]

-

Solution Preparation: Prepare a 1 mM solution of this compound in deionized water. Prepare standardized solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH). A 0.15 M potassium chloride (KCl) solution should be used to maintain a constant ionic strength.[10][11]

-

Apparatus Calibration: Calibrate a pH meter with standard buffer solutions at pH 4, 7, and 10.[10]

-

Titration: Place a known volume of the this compound solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode into the solution. Titrate the solution with the standardized NaOH solution, adding small increments and recording the pH after each addition.

-

Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, which is the point of inflection on the curve.[10][11]

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[12][13]

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired aqueous buffer (e.g., pH 1.2, 4.5, and 6.8).[12] The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

Sample Processing: After equilibration, separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Result Expression: The solubility is expressed in units such as mg/mL or µg/mL.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and physical properties of this compound. The presented data and experimental protocols are intended to serve as a valuable resource for researchers and professionals in the field of drug development. Accurate characterization of these fundamental properties is crucial for understanding the behavior and potential applications of this macrolide antibiotic.

References

- 1. medkoo.com [medkoo.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 4. This compound | C35H64NO16P | CID 72492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 7060-74-4 | AO59785 | Biosynth [biosynth.com]

- 6. Pharmata » Submission » Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry [dergipark.org.tr]

- 7. medchemexpress.com [medchemexpress.com]

- 8. thinksrs.com [thinksrs.com]

- 9. thinksrs.com [thinksrs.com]

- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. who.int [who.int]

- 13. scispace.com [scispace.com]

A Technical Guide to the OleP Cytochrome P450 Enzyme and its Essential Role in Oleandomycin Epoxidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytochrome P450 enzyme OleP, focusing on its critical function in the biosynthesis of the macrolide antibiotic, oleandomycin. We will delve into the enzyme's catalytic mechanism, substrate specificity, structural biology, and the experimental protocols used for its characterization.

Introduction: The Significance of OleP in Antibiotic Synthesis

Oleandomycin is a 14-membered macrolide antibiotic produced by the bacterium Streptomyces antibioticus.[1] Like other macrolides, its core structure is a large lactone ring to which deoxy sugars are attached. The biological activity of oleandomycin is, in part, determined by a unique epoxide group on its macrolactone ring. The formation of this epoxide is catalyzed by the cytochrome P450 monooxygenase, OleP (also known as CYP107D1).[2][3]

Cytochrome P450 enzymes (CYPs) are a vast superfamily of heme-containing proteins that are involved in the metabolism of a wide array of compounds.[4][5] In the context of natural product biosynthesis, they often perform chemically challenging reactions with high regio- and stereospecificity.[6] OleP is a prime example, catalyzing an epoxidation on a non-activated C-C bond, a reaction that is difficult to achieve through conventional chemical synthesis.[7][8] Understanding the function of OleP is not only crucial for comprehending oleandomycin biosynthesis but also offers potential for enzyme engineering to create novel antibiotics.[9][10]

Catalytic Function and Substrate Specificity of OleP

The primary role of OleP is to catalyze the epoxidation of the C8-C8a bond of the oleandomycin precursor's macrolactone ring.[2][8] This reaction is a key late-stage tailoring step in the overall biosynthetic pathway.[11]

There has been some debate regarding the precise timing of OleP's action and its preferred substrate. Research has shown that OleP can act on two intermediates in the oleandomycin biosynthetic pathway[8][12]:

-

8,8a-deoxyoleandolide (DEO): The aglycone core of oleandomycin.

-

L-olivosyl-8,8a-deoxyoleandolide (L-O-DEO): A monoglycosylated intermediate.

While OleP demonstrates activity on both substrates, accumulating evidence suggests that the monoglycosylated intermediate, L-O-DEO, is the preferential substrate.[12][13] X-ray crystallography and equilibrium binding data indicate that the aglycone DEO fits loosely into the active site of OleP.[8] This loose binding only triggers the catalytically competent "closed" conformation in a small fraction of the enzyme population.[8] It is proposed that the L-olivosyl sugar moiety of L-O-DEO acts as a molecular wedge, promoting a more efficient transition to and stabilization of the closed conformation necessary for catalysis.[12][13] The versatility of OleP to also accept the aglycone is facilitated by structural solvent molecules that occupy the space where the sugar would be, mediating substrate-protein interactions.[8][12]

Structural Insights into OleP Function

The three-dimensional structure of OleP has been elucidated, providing valuable insights into its mechanism.[7] Like other P450s, OleP has a conserved protein fold with a large alpha-helical domain and a smaller beta-sheet domain.[14] A key feature of OleP's function is its conformational flexibility. The enzyme exists in an "open" and a "closed" state. Substrate binding induces a transition from the open to the closed conformation, which remodels the active site and shields it from the solvent.[15]

The crystal structure of OleP in complex with the inhibitor clotrimazole has been solved.[7] This has revealed that the residues interacting with clotrimazole are conserved in MycG, a P450 epoxidase with high homology to OleP that is also involved in macrolide biosynthesis.[7] This structural similarity has allowed for the modeling of how the oleandomycin intermediates, DEO and L-O-DEO, bind in the active site.[7]

Oleandomycin Biosynthesis Pathway

The biosynthesis of oleandomycin is a multi-step process involving a Type I polyketide synthase (PKS) and a series of tailoring enzymes, including glycosyltransferases and OleP. The pathway can be conceptually divided into the formation of the macrolactone ring, followed by glycosylation and epoxidation.

Quantitative Data on OleP

Quantitative analysis of enzyme kinetics and binding affinities is fundamental to understanding enzyme function. Below is a summary of available data for OleP.

| Parameter | Ligand | Value | Method | Reference |

| Kd (Dissociation Constant) | Clotrimazole | ~1 µM | Equilibrium Binding | [7] |

| kon (Association Rate Constant) | Clotrimazole | ~1.5 x 104 M-1s-1 | Kinetic Binding Studies | [7] |

| koff (Dissociation Rate Constant) | Clotrimazole | ~1.5 x 10-2 s-1 | Kinetic Binding Studies | [7] |

| Kd (Dissociation Constant) | Ketoconazole | ~10 µM | Equilibrium Binding | [7] |

| koff (Dissociation Rate Constant) | Ketoconazole | ~1.5 x 10-1 s-1 | Kinetic Binding Studies | [7] |

Experimental Protocols

The characterization of OleP involves a range of biochemical and biophysical techniques. Here are detailed methodologies for key experiments.

The production of pure, active OleP is a prerequisite for in vitro studies.

-

Gene Cloning: The gene encoding OleP from Streptomyces antibioticus is cloned into an expression vector, such as pET28b(+), which often includes an N- or C-terminal polyhistidine tag for purification.[8]

-

Protein Expression: The expression plasmid is transformed into a suitable E. coli strain, like BL21(DE3).[8]

-

Cultures are grown in a suitable medium (e.g., Terrific Broth) at 37°C to an OD600 of 0.6-0.8.

-

Protein expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

-

The culture is then incubated at a lower temperature (e.g., 18-25°C) for 16-24 hours to promote proper protein folding.

-

-

Cell Lysis and Solubilization:

-

Cells are harvested by centrifugation.

-

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol) containing protease inhibitors.

-

Cells are lysed by sonication or high-pressure homogenization.

-

The membrane fraction, containing OleP, is isolated by ultracentrifugation.

-

Membrane proteins are solubilized using a detergent (e.g., 1% n-dodecyl-β-D-maltoside).

-

-

Purification:

-

The solubilized protein is purified using immobilized metal affinity chromatography (IMAC), typically with a Ni-NTA resin that binds the polyhistidine tag.[16]

-

The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

-

OleP is eluted with a high concentration of imidazole.

-

Further purification can be achieved by size-exclusion chromatography to ensure homogeneity.[8]

-

This assay measures the catalytic activity of the purified OleP.

-

Reaction Mixture: A typical reaction mixture (e.g., 100 µL) contains:

-

Purified OleP (e.g., 1-5 µM) in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

The substrate (DEO or L-O-DEO) dissolved in a minimal amount of an organic solvent like DMSO.

-

An electron transfer system, as P450s require redox partners. This can be a reconstituted system with purified ferredoxin and ferredoxin reductase, or a chemical or electrochemical system.[17]

-

-

Reaction Initiation and Incubation:

-

The reaction is initiated by adding a source of reducing equivalents, typically NADPH.

-

The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

-

-

Reaction Quenching and Product Extraction:

-

The reaction is stopped by adding an organic solvent, such as ethyl acetate or acetonitrile, which also serves to extract the substrate and product.

-

-

Analysis:

These assays are used to determine the affinity of substrates or inhibitors for OleP.

-

Spectrophotometric Titration: This is a common method for P450 enzymes.[20]

-

Purified OleP is placed in a cuvette, and a baseline absorbance spectrum is recorded (typically 350-500 nm).

-

Aliquots of a concentrated ligand stock solution are added sequentially to the cuvette.

-

After each addition, the mixture is allowed to equilibrate, and a new spectrum is recorded.

-

The binding of a ligand to the heme iron in the active site often causes a shift in the Soret peak of the heme. The magnitude of this spectral shift is plotted against the ligand concentration, and the data are fitted to a binding isotherm to calculate the dissociation constant (Kd).

-

Experimental and Catalytic Workflows

The characterization of OleP follows a logical progression of experiments, while its catalytic activity is part of a well-defined cycle common to P450 enzymes.

Conclusion and Future Perspectives

The cytochrome P450 enzyme OleP is a fascinating biocatalyst that performs a chemically challenging epoxidation reaction essential for the biosynthesis of the antibiotic oleandomycin. Structural and functional studies have revealed its preference for a glycosylated substrate and have provided a basis for understanding its catalytic mechanism. The detailed experimental protocols outlined in this guide provide a framework for the continued study of OleP and other related P450 enzymes.

Future research in this area will likely focus on several key aspects:

-

Enzyme Engineering: Modifying the active site of OleP to accept novel substrates could lead to the production of new macrolide antibiotics with improved therapeutic properties.[6][9][21]

-

Redox Partner Engineering: Optimizing the interaction between OleP and its electron transfer partners could enhance its catalytic efficiency, which is crucial for biotechnological applications.[17]

-

Detailed Kinetic Analysis: A full kinetic characterization with the natural substrates, DEO and L-O-DEO, will provide a more complete picture of the enzyme's catalytic efficiency and substrate preference.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. A cytochrome P450-like gene possibly involved in oleandomycin biosynthesis by Streptomyces antibioticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cytochrome P450 - Wikipedia [en.wikipedia.org]

- 5. Cytochrome P450 Structure, Function and Clinical Significance: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. biocrystalfacility.it [biocrystalfacility.it]

- 8. Dissecting the Cytochrome P450 OleP Substrate Specificity: Evidence for a Preferential Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Engineering P450 TamI as an Iterative Biocatalyst for Selective Late-Stage C–H Functionalization and Epoxidation of Tirandamycin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Engineering Cytochrome P450 Biocatalysts for Biotechnology, Medicine, and Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification and Expression of Genes Involved in Biosynthesis of l-Oleandrose and Its Intermediate l-Olivose in the Oleandomycin Producer Streptomyces antibioticus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dissecting the Cytochrome P450 OleP Substrate Specificity: Evidence for a Preferential Substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Structural Features of Cytochromes P450 and Ligands that Affect Drug Metabolism as Revealed by X-ray Crystallography and NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Expression and Purification of the Recombinant Cytochrome P450 CYP141 Protein of Mycobacterium Tuberculosis as a Diagnostic Tool and Vaccine Production - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Validated assays for human cytochrome P450 activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Development of a high throughput cytochrome P450 ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. preprints.org [preprints.org]

In-Depth Technical Guide to the Basic pKa and Dissociation Constants of Oleandomycin

This technical guide provides a comprehensive overview of the basic pKa and dissociation constants of the macrolide antibiotic, oleandomycin. Tailored for researchers, scientists, and drug development professionals, this document outlines the core physicochemical properties, detailed experimental protocols for their determination, and relevant biological pathways.

Physicochemical Properties of Oleandomycin

Oleandomycin is a macrolide antibiotic produced by Streptomyces antibioticus. Its chemical structure, containing a tertiary amine group on the desosamine sugar moiety, confers its basic character.

Dissociation Constant and pKa

The basicity of a compound is quantified by its basic dissociation constant (Kb), which is more commonly expressed in its logarithmic form, pKb. For convenience, the acidity of the conjugate acid (pKa) is often used to describe the properties of basic compounds. The relationship between these values at 25°C is:

pKa + pKb = 14

The primary basic functional group in oleandomycin is the tertiary amine on the desosamine sugar. This group can accept a proton, and its pKa value is a critical determinant of the molecule's ionization state at physiological pH, which in turn influences its solubility, absorption, distribution, metabolism, and excretion (ADME) properties.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the basicity of oleandomycin.

| Parameter | Value | Reference |

| Basic pKa | 8.84 | [1] |

| Attributed Functional Group | Tertiary Amine | [1] |

This pKa value indicates that oleandomycin is a weak base. At a physiological pH of 7.4, a significant portion of oleandomycin molecules will be in their protonated, charged form.

Experimental Protocols for pKa Determination

The determination of pKa values for ionizable compounds like oleandomycin is crucial in drug development. Potentiometric titration and UV-Vis spectrophotometry are two common and reliable methods for this purpose. While the specific experimental details for the cited pKa of oleandomycin are not publicly available, this section provides detailed, representative protocols for these standard methods as they would be applied to a macrolide antibiotic.

Potentiometric Titration

Potentiometric titration is a widely used technique for determining the pKa of ionizable compounds by measuring the pH of a solution as a titrant of known concentration is added.[1][2]

Principle: A solution of the compound is titrated with a strong acid or base. The pH is monitored throughout the titration, and the pKa is determined from the pH at the half-equivalence point, where the concentrations of the protonated and unprotonated forms of the ionizable group are equal.

Detailed Methodology:

-

Preparation of the Analyte Solution:

-

Accurately weigh a sample of oleandomycin and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.

-

The final concentration of the analyte solution should be in the range of 1-10 mM.

-

Add a background electrolyte, such as 0.15 M KCl, to maintain a constant ionic strength throughout the titration.[2]

-

-

Titration Setup:

-

Calibrate a pH meter with standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[2]

-

Place a known volume of the analyte solution in a thermostatted vessel maintained at a constant temperature (e.g., 25 °C).

-

Use a calibrated burette to add a standard solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.

-

Stir the solution continuously to ensure homogeneity.

-

-

Data Collection:

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to generate a titration curve.

-

The pKa can be determined by identifying the pH at the half-equivalence point.

-

Alternatively, the first or second derivative of the titration curve can be plotted to more accurately determine the equivalence point. The pKa is then the pH at half the volume of the equivalence point.

-

Experimental Workflow for Potentiometric pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used to determine the pKa of a compound if the protonated and unprotonated forms have different ultraviolet or visible spectra.

Principle: The absorbance of a solution of the compound is measured at a fixed wavelength over a range of pH values. The pKa is then calculated from the changes in absorbance as the molecule transitions between its ionized and non-ionized forms.

Detailed Methodology:

-

Preparation of Buffer Solutions:

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa of oleandomycin (e.g., from pH 7 to 11).

-

-

Preparation of Analyte Solutions:

-

Prepare a stock solution of oleandomycin in a suitable solvent.

-

Add a small, constant volume of the stock solution to each buffer solution to create a series of solutions with the same total drug concentration but different pH values.

-

-

Spectrophotometric Measurement:

-

Determine the UV-Vis absorption spectra of the oleandomycin solutions at the extreme pH values (e.g., pH 2 and pH 12) to identify the wavelength of maximum absorbance difference (λmax) between the fully protonated and deprotonated forms.

-

Measure the absorbance of each buffered solution at this λmax.

-

-

Data Analysis:

-

The pKa can be calculated using the following equation, derived from the Henderson-Hasselbalch equation: pKa = pH + log[(A - AI) / (AN - A)] where:

-

A is the absorbance of the solution at a given pH.

-

AI is the absorbance of the fully ionized species.

-

AN is the absorbance of the non-ionized species.

-

-

Alternatively, plot absorbance versus pH. The pKa is the pH at the midpoint of the resulting sigmoidal curve.

-

Biological Relevance and Signaling Pathways

The basicity of oleandomycin is fundamental to its mechanism of action and its interactions within biological systems.

Mechanism of Action

Like other macrolide antibiotics, oleandomycin inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome.[3][4][5] This binding event interferes with the translocation step of polypeptide chain elongation, ultimately leading to the cessation of bacterial growth. The interaction with the ribosome is influenced by the physicochemical properties of the antibiotic, including its ionization state.

Mechanism of Action and Resistance Pathway

Caption: Oleandomycin's mechanism of action and a key resistance pathway.

Bacterial Resistance

One of the significant mechanisms of bacterial resistance to oleandomycin involves the active efflux of the drug from the bacterial cell. In the producer organism, Streptomyces antibioticus, and in resistant clinical isolates, ABC (ATP-binding cassette) transporters have been identified as efflux pumps that expel oleandomycin, thereby reducing its intracellular concentration and preventing it from reaching its ribosomal target.[6]

Modulation of Host Signaling Pathways

Beyond their antibacterial effects, macrolides, including oleandomycin, are known to possess immunomodulatory properties. They can influence host inflammatory responses by modulating key signaling pathways. For instance, macrolides have been shown to inhibit the activation of mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2, and the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade in host immune cells.[7][8] This can lead to a reduction in the production of pro-inflammatory cytokines.

Modulation of Host Inflammatory Signaling by Macrolides

Caption: Inhibition of host inflammatory pathways by macrolide antibiotics.

References

- 1. Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. Oleandomycin - Wikipedia [en.wikipedia.org]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Oleandomycin | C35H61NO12 | CID 72493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Streptomyces antibioticus contains at least three oleandomycin-resistance determinants, one of which shows similarity with proteins of the ABC-transporter superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Oleandomycin Phosphate

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Oleandomycin phosphate is a macrolide antibiotic effective against a range of Gram-positive bacteria.[1][2] Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical formulations and for monitoring related substances to ensure product quality and safety. High-performance liquid chromatography (HPLC) is a powerful technique widely employed for the analysis of macrolide antibiotics.[3][4] This document provides detailed application notes and protocols for the HPLC analysis of this compound, covering both assay (quantification of the active pharmaceutical ingredient) and the determination of related substances (impurities).

The methodologies described herein are based on established principles of reversed-phase HPLC commonly used for macrolide antibiotics. While a specific official monograph for this compound was not identified in the initial search, the provided protocols are derived from validated methods for similar macrolide compounds and are suitable for adaptation and validation in a pharmaceutical quality control setting.[3][4]

Section 1: Assay of this compound in Pharmaceutical Formulations

This section details the HPLC method for the quantitative determination of this compound in bulk drug substance and finished pharmaceutical products.

Chromatographic Conditions

A robust isocratic reversed-phase HPLC method with UV detection is recommended for the assay of this compound.

Table 1: HPLC Parameters for this compound Assay

| Parameter | Recommended Condition |

| Column | ODB RP18, 5 µm, 250 x 4.6 mm I.D. |

| Mobile Phase | Acetonitrile:0.05M Potassium Phosphate Buffer (pH 6.5) (40:60, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm[4] |

| Injection Volume | 20 µL |

| Column Temp. | Ambient (or controlled at 25 °C for improved reproducibility) |

| Run Time | Approximately 15 minutes |

Reagent and Sample Preparation

1.2.1. Reagents:

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate (analytical grade)

-

Orthophosphoric acid or Potassium hydroxide (for pH adjustment)

-

Water (HPLC grade)

-

This compound Reference Standard

1.2.2. Buffer and Mobile Phase Preparation:

-

0.05M Potassium Phosphate Buffer (pH 6.5): Dissolve approximately 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 6.5 with a potassium hydroxide solution. Filter through a 0.45 µm membrane filter.

-

Mobile Phase: Mix acetonitrile and 0.05M Potassium Phosphate Buffer (pH 6.5) in a 40:60 (v/v) ratio. Degas before use.

1.2.3. Standard Solution Preparation (Example Concentration: 1 mg/mL):

-

Accurately weigh about 25 mg of this compound Reference Standard.

-

Transfer to a 25 mL volumetric flask.

-

Dissolve in and dilute to volume with the mobile phase.

1.2.4. Sample Solution Preparation (Example for a Powder Formulation):

-

Accurately weigh a quantity of the powder for reconstitution or the content of a capsule equivalent to about 25 mg of this compound.

-

Transfer to a 25 mL volumetric flask.

-

Add approximately 15 mL of the mobile phase and sonicate for 10 minutes to dissolve.

-

Allow the solution to cool to room temperature.

-

Dilute to volume with the mobile phase and mix well.

-

Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

Experimental Protocol: Assay Determination

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution five times and check for system suitability. The relative standard deviation (RSD) of the peak areas should be not more than 2.0%.

-

Inject the sample solution in duplicate.

-

Calculate the amount of this compound in the sample using the peak areas obtained from the standard and sample chromatograms.

Data Presentation

Table 2: System Suitability and Validation Parameters for this compound Assay

| Parameter | Acceptance Criteria | Example Result |

| Tailing Factor | ≤ 2.0 | 1.2 |

| Theoretical Plates | ≥ 2000 | 4500 |

| Repeatability (%RSD, n=5) | ≤ 2.0% | 0.8% |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |

| Limit of Detection (LOD) | Report Value | 0.1 µg/mL |

| Limit of Quantitation (LOQ) | Report Value | 0.3 µg/mL |

Note: The example results are typical values and should be established during method validation.

Section 2: Analysis of Related Substances in this compound

This section describes an HPLC method for the separation and quantification of potential impurities and degradation products in this compound. A gradient elution method is often required to separate closely related compounds.

Chromatographic Conditions

Table 3: HPLC Parameters for this compound Related Substances

| Parameter | Recommended Condition |

| Column | C18, 3.5 µm, 150 x 4.6 mm I.D. |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | See Table 4 |

| Flow Rate | 1.2 mL/min |

| Detection | UV at 215 nm |

| Injection Volume | 20 µL |

| Column Temp. | 30 °C |

| Run Time | Approximately 45 minutes |

Table 4: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0 | 90 | 10 |

| 30 | 50 | 50 |

| 35 | 10 | 90 |

| 40 | 10 | 90 |

| 41 | 90 | 10 |

| 45 | 90 | 10 |

Reagent and Sample Preparation

2.2.1. Reagents:

-

As per the assay method, with the addition of Formic Acid (HPLC grade).

2.2.2. Mobile Phase Preparation:

-

Mobile Phase A: Add 1 mL of formic acid to 1000 mL of HPLC grade water.

-

Mobile Phase B: Acetonitrile.

-

Degas both mobile phases before use.

2.2.3. Standard and Sample Solution Preparation:

-

Prepare the sample solution at a higher concentration (e.g., 5 mg/mL) to facilitate the detection of impurities.

-

A standard solution of this compound at a lower concentration (e.g., 0.05 mg/mL, corresponding to 1% of the sample concentration) can be used for the quantification of impurities.

Experimental Protocol: Related Substances Determination

-

Equilibrate the HPLC system with the initial mobile phase composition.

-

Inject a blank (mobile phase) to ensure the absence of interfering peaks.

-

Inject the standard solution to determine the retention time and response of this compound.

-

Inject the sample solution.

-

Identify and quantify any peaks corresponding to impurities based on their retention times and peak areas relative to the main this compound peak.

Data Presentation

Table 5: Typical Retention Times and Limits for Related Substances

| Compound | Retention Time (min) | Limit (% w/w) |

| Impurity A | Approx. 12.5 | ≤ 0.5 |

| Impurity B | Approx. 18.2 | ≤ 0.3 |

| Oleandomycin | Approx. 25.0 | - |

| Any other individual impurity | - | ≤ 0.2 |

| Total impurities | - | ≤ 1.5 |

Note: The identity of impurities A and B and their specific limits would need to be established based on the manufacturing process and stability studies.

Section 3: Visualizations

Experimental Workflow for this compound HPLC Assay

Caption: Workflow for the HPLC assay of this compound.

Logical Relationship for Method Modernization

Modernizing pharmacopeial methods from HPLC to Ultra-High-Performance Liquid Chromatography (UHPLC) can offer significant benefits.[5]

Caption: Benefits of modernizing HPLC methods to UHPLC.

Disclaimer: The methods and protocols provided are intended for informational purposes and should be fully validated by the user for their specific application to ensure accuracy, precision, and suitability.

References

Application Notes and Protocols for the Detection and Quantification of Oleandomycin Phosphate by Mass Spectrometry

Introduction

Oleandomycin is a macrolide antibiotic produced by Streptomyces antibioticus. It is active against a range of Gram-positive bacteria and is used in veterinary medicine. Oleandomycin phosphate is a water-soluble salt of oleandomycin. Monitoring its residue levels in food products of animal origin is crucial for ensuring food safety and adhering to regulatory limits. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of oleandomycin in various complex matrices.[1][2][3] This document provides detailed application notes and protocols for the detection and quantification of this compound using LC-MS/MS. While the methods described focus on oleandomycin, they are directly applicable to this compound, as the phosphate salt readily dissociates to the active oleandomycin molecule in solution and under typical mass spectrometry ionization conditions.

I. Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of oleandomycin by LC-MS/MS. These values are compiled from various sources and may serve as a starting point for method development and validation.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 reverse-phase (e.g., Agilent Poroshell 120) |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate[4] |

| Mobile Phase B | Acetonitrile with 0.1% formic acid[4] |

| Gradient | 0-2 min: 10% B, 2-10 min: linear ramp to 50% B, 10-15 min: 50% B[4] |

| Flow Rate | 0.3 mL/min[4] |

| Injection Volume | 2-20 µL[4][5] |

| Column Temperature | 40 °C[4] |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |

| Acquisition Mode | Multiple Reaction Monitoring (MRM)[2][3] |

| Precursor Ion (m/z) | Varies depending on the specific macrolide; for oleandomycin, it is typically the protonated molecule [M+H]⁺. |

| Product Ions (m/z) | At least two product ions are monitored for confirmation.[2] |

| Collision Gas | Argon[4] |

| Desolvation Temperature | 400 °C[5] |

| Cone Gas Flow | 100 L/h[5] |

| Desolvation Gas Flow | 1000 L/h[5] |

Table 3: Method Performance Data

| Parameter | Value |

| Linearity Range | 0.1 - 100 ng/g[3] |

| Limit of Detection (LOD) | <0.1 µg/kg to 4.0 µg/kg[2][6] |

| Limit of Quantification (LOQ) | 1 to 10 µg/kg[6] |

| Recovery | 67.8% - 106.6%[3] |

| Relative Standard Deviation (RSD) | 1.9% - 10.7%[3] |

II. Experimental Protocols

A. Protocol 1: Sample Preparation from Honey

This protocol is adapted from a method for the analysis of macrolide residues in honey.[3]

-

Sample Weighing: Weigh 5 g of a homogenized honey sample into a 50 mL polypropylene centrifuge tube.

-

Extraction:

-

Add 15 mL of extracting buffer (5.3 g sodium carbonate and 4.2 g sodium bicarbonate in 1 L water, adjusted to pH 9.3).

-

Vortex the mixture thoroughly for 1 minute.

-

-

Solid Phase Extraction (SPE):

-

Condition an Agilent Bond Elut Plexa SPE cartridge with 3 mL of methanol, followed by 3 mL of water, and then 5 mL of extracting buffer.

-

Load the sample solution onto the conditioned SPE cartridge and allow it to pass through under gravity (approximately 1 mL/min).

-

Wash the cartridge with 5 mL of water, followed by 5 mL of 20% methanol in water.

-

Dry the cartridge completely by applying a vacuum of 15 mm Hg for 5 minutes.

-

Elute the analytes with 5 mL of methanol at a flow rate of 1 mL/min.

-

-

Sample Concentration and Reconstitution:

-

Dry the eluent under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 1 mL of 20% methanol in water.

-

The sample is now ready for LC-MS/MS analysis.

-

B. Protocol 2: General Protocol for LC-MS/MS Analysis

This protocol outlines the general steps for the analysis of the prepared sample extract.

-

Standard Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).

-

Prepare a series of working standard solutions by serially diluting the stock solution to create a calibration curve (e.g., 0.1, 1, 10, 50, 100 ng/mL).

-

-

LC-MS/MS System Setup:

-

Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

-

Set up the mass spectrometer with the appropriate ionization and MRM parameters for oleandomycin (refer to Table 2).

-

-

Sample Analysis:

-

Inject the reconstituted sample extract and the standard solutions into the LC-MS/MS system.

-

Acquire data in MRM mode.

-

-

Data Processing:

-

Integrate the peak areas for the MRM transitions of oleandomycin in both the samples and the standards.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Quantify the amount of oleandomycin in the samples by interpolating their peak areas from the calibration curve.

-

III. Visualizations

Caption: Experimental workflow for this compound analysis.

Caption: Logical relationship of the analytical method components.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of five macrolide antibiotic residues in honey by LC-ESI-MS and LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. mdpi.com [mdpi.com]

- 5. Multiresidue antibiotic-metabolite quantification method using ultra-performance liquid chromatography coupled with tandem mass spectrometry for environmental and public exposure estimation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols: Oleandomycin Phosphate for Cell Culture Contamination Control

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleandomycin phosphate is a macrolide antibiotic, structurally related to erythromycin, that inhibits protein synthesis in susceptible microorganisms.[1] It achieves this by binding to the 50S subunit of the bacterial ribosome, thereby interfering with the translation of peptides.[1] Its primary activity is against Gram-positive bacteria, such as Staphylococcus and Enterococcus, and it is also effective against Mycoplasma species, which are common and often insidious contaminants in cell culture.[2] These application notes provide a guide for the use of this compound in controlling bacterial and Mycoplasma contamination in mammalian cell cultures.

Mechanism of Action

This compound targets the bacterial ribosome, a critical component of protein synthesis. By binding to the 50S ribosomal subunit, it blocks the translocation step of polypeptide chain elongation, leading to the cessation of protein production and inhibition of bacterial growth. This bacteriostatic action makes it a valuable tool for preventing the proliferation of contaminants in cell culture.

Caption: Mechanism of action of this compound.

Applications in Cell Culture

This compound can be used for two primary purposes in cell culture:

-

Control of Gram-positive bacterial contamination: Effective against common contaminants like Staphylococcus aureus.

-

Eradication of Mycoplasma contamination: As a macrolide, it is effective against Mycoplasma, which are resistant to common cell culture antibiotics like penicillin that target the cell wall.

Data Presentation

Table 1: Recommended Starting Concentrations for Contamination Control

| Contaminant Type | Recommended Starting Concentration (µg/mL) | Treatment Duration | Notes and References |

| Gram-positive Bacteria (e.g., Staphylococcus aureus) | 10 - 25 | 7 - 14 days | Based on reported MIC values of 0.3-3 µg/mL for S. aureus. A higher concentration is recommended for initial treatment in cell culture.[1] It is advisable to perform a dose-response study. |

| Mycoplasma spp. | 10 | 14 - 21 days | As specific data for oleandomycin is limited, this recommendation is based on protocols for other macrolide antibiotics like tylosin used for Mycoplasma eradication. A cytotoxicity assay is highly recommended to determine the optimal non-toxic concentration for your specific cell line. |

Table 2: Cytotoxicity of this compound in Mammalian Cell Lines

| Cell Line | Assay | IC50 (µg/mL) | Reference |

| Data Not Available | - | - | To date, specific IC50 values for this compound in common mammalian cell lines have not been reported in publicly available literature. It is crucial to perform a cytotoxicity assay to determine the appropriate working concentration for your experiments. |

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound

It is essential to determine the maximum concentration of this compound that is non-toxic to your specific cell line. A standard cytotoxicity assay, such as the MTT assay, is recommended.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mg/mL in sterile water or PBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µg/mL).

-

Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.

-

Incubate the plate for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours, or until formazan crystals are visible.

-

Solubilize the formazan crystals by adding the solubilization buffer.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Caption: Workflow for determining the optimal non-toxic concentration.

Protocol 2: Eradication of Bacterial or Mycoplasma Contamination

This protocol outlines the general steps for treating a contaminated cell culture with this compound.

Materials:

-

Contaminated cell culture

-

Complete cell culture medium

-

This compound stock solution

-

Sterile cell culture flasks or plates

Procedure:

-

Quarantine: Immediately isolate the contaminated culture to prevent cross-contamination to other cultures.

-

Determine Working Concentration: Based on the cytotoxicity data from Protocol 1, select the highest concentration of this compound that does not significantly affect cell viability. If cytotoxicity data is not available, start with a concentration of 10 µg/mL.

-

Initial Treatment:

-

For adherent cells, aspirate the contaminated medium, wash the cell monolayer with sterile PBS, and add fresh complete medium containing the selected concentration of this compound.

-

For suspension cells, centrifuge the cell suspension, discard the supernatant, and resuspend the cells in fresh complete medium containing this compound.

-

-

Incubation and Monitoring: Incubate the treated culture under standard conditions. Monitor the culture daily for signs of antibiotic toxicity (e.g., changes in morphology, reduced proliferation) and for the presence of contaminants.

-

Medium Changes: Change the medium with fresh this compound-containing medium every 2-3 days for the duration of the treatment (see Table 1 for recommended durations).

-

Post-Treatment Monitoring: After the treatment period, culture the cells in antibiotic-free medium for at least two weeks to ensure the contamination has been eradicated and does not reappear.

-

Verification: Test the culture for the presence of the contaminant (e.g., by PCR for Mycoplasma or by plating on agar for bacteria) to confirm successful eradication.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Oleandomycin Phosphate Solubility Challenges for In Vitro Assays

Welcome to the technical support center for oleandomycin phosphate. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in in vitro assays by addressing common challenges related to its solubility and stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is the phosphate salt of oleandomycin, a macrolide antibiotic produced by the bacterium Streptomyces antibioticus.[1][2] Its primary mechanism of action is the inhibition of bacterial protein synthesis. It achieves this by binding to the 50S subunit of the bacterial ribosome, which interferes with the translocation of peptides and ultimately halts protein elongation.[3][4][5][6]

Q2: What are the primary challenges when working with this compound in in vitro assays?

A2: The main challenge is its limited solubility in aqueous solutions, which can lead to precipitation in stock solutions and cell culture media. This can affect the accuracy and reproducibility of experimental results. Additionally, the stability of this compound in solution, particularly at 37°C in a cell culture incubator, needs to be considered to ensure its potency throughout the experiment.

Q3: In which solvents is this compound soluble?

A3: this compound has limited solubility in water. It is more readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[7] For many in vitro applications, preparing a concentrated stock solution in DMSO or ethanol is the recommended first step.

Troubleshooting Guide

Problem: My this compound precipitated after being added to my cell culture medium.

-

Possible Cause 1: High Final Concentration. The concentration of this compound in your final assay volume may exceed its solubility limit in the aqueous environment of the cell culture medium.

-

Solution: Lower the final concentration of this compound in your assay. It is crucial to perform a dose-response curve to determine the optimal concentration range for your specific cell line and assay.

-

-

Possible Cause 2: High Concentration of Organic Solvent. If you are using a stock solution dissolved in DMSO or ethanol, adding a large volume of this stock to your aqueous medium can cause the this compound to precipitate out.

-

Solution: Prepare a more concentrated stock solution so that you only need to add a very small volume to your culture medium. As a general rule, the final concentration of DMSO in the cell culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.

-

-

Possible Cause 3: Interaction with Media Components. Components in the cell culture medium, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.

-

Solution: After diluting the this compound stock solution into the medium, visually inspect it for any signs of precipitation before adding it to your cells. If precipitation is observed, you may need to try a different type of culture medium or adjust the final concentration.

-

Problem: I am seeing inconsistent results in my assay.

-

Possible Cause 1: Degradation of this compound. this compound may not be stable in your experimental conditions over the duration of the assay, especially with prolonged incubation at 37°C. The stability of this compound can be influenced by factors such as humidity and its physical form (crystalline vs. amorphous).[8] Studies have shown that oleandomycin preparations can undergo degradation through hydrolysis.[9]

-

Solution: Prepare fresh dilutions of this compound for each experiment from a frozen stock solution. Minimize the time the compound is in the incubator. For long-term experiments, consider replenishing the medium with freshly diluted this compound at regular intervals. It is advisable to store the crystalline form of this compound as it is reported to be more stable than the amorphous form.[8]

-

-

Possible Cause 2: Inaccurate Stock Solution Concentration. Inaccurate weighing of the compound or errors in dilution can lead to inconsistent results.

-

Solution: Ensure your balance is properly calibrated before weighing the this compound powder. Use calibrated pipettes for all dilutions.

-

Data Presentation

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solubility (mg/mL) | Source |

| Water | 0.407 (predicted) | [10][11] |

| DMSO | Soluble | [7] |

| Ethanol | Soluble | [7] |

| Methanol | Soluble | [7] |

Note: The water solubility is a predicted value and may vary based on experimental conditions such as pH and temperature.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

-

Materials:

-

This compound (crystalline form preferred for stability)[8]

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh approximately 7.86 mg of this compound into the tube. The molecular weight of this compound is approximately 785.86 g/mol .[1]

-

Add 1 mL of DMSO to the tube.

-

Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

-